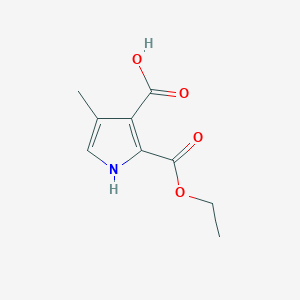
4-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidin-2-one” is a complex organic molecule. The “3,4-Dimethoxyphenyl” part suggests the presence of a phenyl (benzene) ring with two methoxy (-OCH3) groups attached at the 3rd and 4th positions . The “azetidin-2-one” part suggests the presence of an azetidine ring, which is a four-membered ring containing three carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3,4-dimethoxyphenylacetonitrile have been synthesized through decarboxylation, aldoxime reaction, and dehydration reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. For similar compounds, techniques like X-ray diffraction, NMR, and IR spectroscopy are often used to determine the structure .Wissenschaftliche Forschungsanwendungen
Global Trends and Studies on Toxicity
Research on similar compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) , shows significant advancements in understanding toxicology and mutagenicity. These studies provide insights into the occupational risks, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic ones, highlighting the importance of molecular biology in future research (Zuanazzi et al., 2020).
Mechanisms of β-O-4 Bond Cleavage
Investigations into the acidolysis of lignin model compounds offer insights into the chemical behavior of related molecules. The study by T. Yokoyama (2015) reveals differences in the acidolysis mechanisms of dimeric non-phenolic β-O-4-type lignin model compounds, suggesting potential applications in understanding the chemical properties and reactions of similar compounds (Yokoyama, 2015).
Therapeutic Potential of Derivatives
Research on Tamoxifen , a drug used for breast cancer treatment, and its derivatives, including studies on their mechanisms of action, offers a template for exploring the therapeutic potential of 4-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidin-2-one derivatives. Continuous efforts to synthesize novel derivatives could illuminate mechanisms of action and generate new therapeutic agents with reduced side effects (Shagufta & Ahmad, 2018).
Autoimmunity and Drug Development
The study on Metformin demonstrates its diverse therapeutic roles beyond diabetes management, including anti-inflammatory and immunomodulatory effects. Such research underscores the potential for This compound in developing treatments for autoimmune diseases, highlighting the need for further exploration into its immune-modulatory capabilities (Ursini et al., 2018).
Environmental Behavior and Microbial Degradation
Studies on the environmental behavior of 2,4-D and its microbial degradation underline the ecological impact and degradation pathways of chemical compounds. Understanding the role of microorganisms in the degradation of This compound and similar compounds can contribute to environmental protection and the development of biodegradation strategies (Magnoli et al., 2020).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine . Therefore, it is possible that 4-(3,4-Dimethoxyphenyl)-3,3-dimethylazetidin-2-one may interact with similar targets.
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine, it can be hypothesized that it might interact with its targets in a similar manner .
Biochemical Pathways
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, are involved in various biochemical pathways related to neurotransmission .
Pharmacokinetics
Similar compounds, such as 3,4-dimethoxyphenethylamine, have been studied for their pharmacokinetic properties .
Result of Action
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, have certain effects at the molecular and cellular level .
Action Environment
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, can be influenced by various environmental factors .
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2)11(14-12(13)15)8-5-6-9(16-3)10(7-8)17-4/h5-7,11H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUOCAQVMRRALT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Bromopyrazin-2-yl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B2705031.png)




![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2705041.png)

![3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2705044.png)
![2-Cyclopentylsulfanyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2705045.png)


![N-cyclopentyl-1-[(3-methoxybenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2705048.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2705049.png)